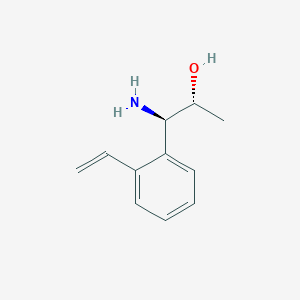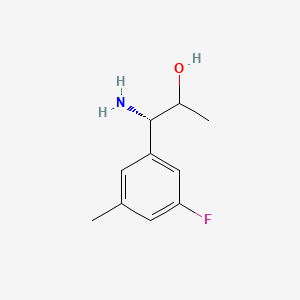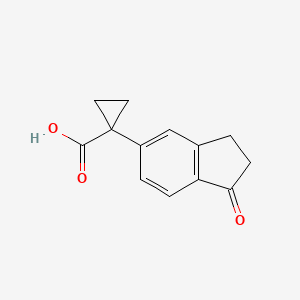
(R)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring. The presence of these halogens can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common approach starts with the halogenation of a phenylalanine derivative. The introduction of the fluorine and iodine atoms can be achieved through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as ethers or nitriles.
Applications De Recherche Scientifique
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(4-fluorophenyl)propanoic acid: Lacks the iodine atom, which can affect its reactivity and binding properties.
®-2-Amino-3-(3-iodophenyl)propanoic acid: The position of the iodine atom is different, which can influence the compound’s chemical behavior.
®-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid: The presence of chlorine instead of fluorine can alter the compound’s properties.
Uniqueness
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is unique due to the combination of fluorine and iodine atoms on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity. The specific arrangement of these halogens can also provide distinct advantages in various scientific and industrial applications.
Propriétés
Numéro CAS |
2250242-97-6 |
|---|---|
Formule moléculaire |
C9H10ClFINO2 |
Poids moléculaire |
345.54 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
Clé InChI |
FMOYGXXPDGVWRC-DDWIOCJRSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)F.Cl |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)I)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)






![4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13047838.png)


